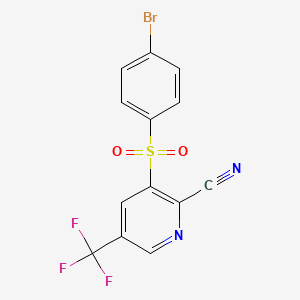

3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

説明

3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative characterized by a bromophenylsulfanyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a nitrile (CN) substituent at position 2. Its molecular formula is C₁₃H₆BrF₃N₂S, with a molecular weight of 391.17 g/mol . This compound is used in pharmaceutical and agrochemical research due to its versatile reactivity and structural motifs .

特性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYVCYXAIOYZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149870 | |

| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672675-21-6 | |

| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromophenyl group, a sulfanyl group, and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrF3N2S |

| Molecular Weight | 357.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that this compound can modulate receptors that play roles in metabolic pathways and cell signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of pyridine have shown significant growth inhibition in cancer cell lines. Research indicates that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile may exhibit similar effects due to its structural characteristics.

Case Study: A study investigated the effects of pyridine derivatives on tumorigenic and non-tumorigenic cell lines. Compounds with similar functionalities demonstrated selective toxicity towards cancer cells while sparing healthy cells, indicating a promising therapeutic window for further exploration .

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been noted for their enhanced antimicrobial properties. Preliminary data suggest that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile could exhibit activity against various bacterial strains.

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of any therapeutic agent. Preliminary toxicity studies on related compounds suggest that while many pyridine derivatives are effective, they may also exhibit cytotoxicity at higher concentrations. Further investigations into the safety profile of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile are necessary to establish safe dosage levels.

類似化合物との比較

3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (CAS: 844499-56-5)

- Molecular Formula : C₁₄H₇BrN₂O₂S

- Molecular Weight : 347.19 g/mol

- Key Features: Contains a fused thieno[2,3-b]pyridine core, enhancing aromatic conjugation. Hydroxyl (-OH) and oxo (=O) groups at positions 4 and 6, increasing polarity compared to the target compound. Bromophenyl group at position 3 (similar to the target compound).

- Functional Differences: The hydroxyl group improves solubility in polar solvents but reduces membrane permeability. The thieno ring system may alter electronic properties, affecting binding affinity in biological systems .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Key Features: Shares the trifluoromethyl and nitrile groups with the target compound. Amino (-NH₂) group at position 5 instead of sulfanyl-bromophenyl.

- Functional Differences: The amino group enables nucleophilic reactions (e.g., coupling with isothiocyanates) and hydrogen bonding. Lacks the bromophenyl moiety, reducing steric bulk and halogen-related interactions .

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Molecular Formula : C₂₀H₂₀FN₂O

- Molecular Weight : 329.39 g/mol

- Key Features :

- Hexahydrocycloocta[b]pyridine core, a saturated bicyclic system with reduced planarity.

- Methoxy (-OCH₃) and fluorophenyl groups enhance steric and electronic diversity.

- Fluorophenyl groups introduce ortho/para-directing effects in electrophilic substitution .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

- General Formula : C₂₄H₁₈ClN₅ (varies with substituents)

- Key Features: Dual pyridine cores with chloro and substituted phenyl groups. Amino and nitrile groups enable diverse functionalization.

- Functional Differences :

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。